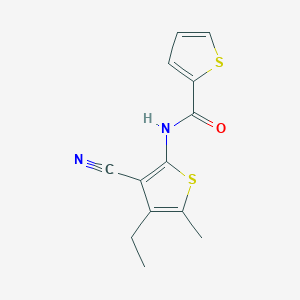![molecular formula C16H17N3O B5749356 N'-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5749356.png)
N'-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry. The compound is characterized by its unique bicyclo[4.1.0]heptane structure, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and bicyclo[4.1.0]heptane-7-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced forms of the hydrazone, potentially leading to the formation of amines.
Substitution: Substituted hydrazone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloproteases. This inhibition occurs through the coordination of the metal ion by the hydrazone group, preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its 4-cyanophenyl group, which imparts distinct electronic properties compared to other similar compounds. This difference can influence its reactivity and interaction with metal ions, making it a valuable compound for specific applications in coordination chemistry and pharmacology.
Propiedades
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-11-5-7-12(8-6-11)10-18-19-16(20)15-13-3-1-2-4-14(13)15/h5-8,10,13-15H,1-4H2,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAZYIZGOWUBOX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)

![N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B5749307.png)


![8-[(2E)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5749318.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide](/img/structure/B5749326.png)

![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)


![[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol](/img/structure/B5749358.png)


